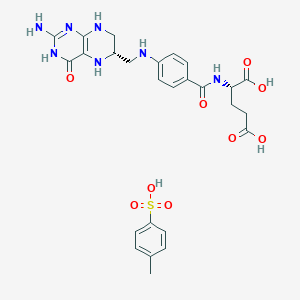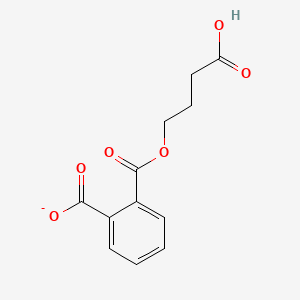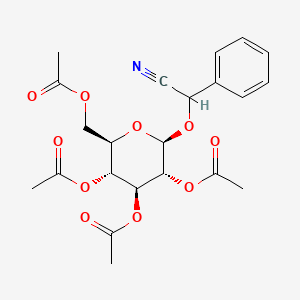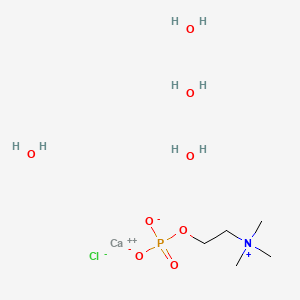![molecular formula C₁₈H₂₀FN₅O₅ B1147182 2-[2-(4-Fluorophenyl)ethoxy]adenosine CAS No. 131865-85-5](/img/structure/B1147182.png)
2-[2-(4-Fluorophenyl)ethoxy]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(4-Fluorophenyl)ethoxy]adenosine” is an adenosine A2 receptor agonist . It has a molecular weight of 405.38 and a molecular formula of C18H20FN5O5 .
Molecular Structure Analysis
The molecular structure of “2-[2-(4-Fluorophenyl)ethoxy]adenosine” is represented by the formula C18H20FN5O5 . The average mass is 405.380 Da .Physical And Chemical Properties Analysis
“2-[2-(4-Fluorophenyl)ethoxy]adenosine” is a solid substance with a melting point of 95-100°C and a predicted boiling point of 759.8±70.0 °C . It has a predicted density of 1.70±0.1 g/cm3 . It is slightly soluble in DMSO and methanol when heated . The compound is white to off-white in color .Aplicaciones Científicas De Investigación
Protection of Hydroxyl Groups
The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which is structurally similar to 2-[2-(4-Fluorophenyl)ethoxy]adenosine, has been designed, synthesized, and evaluated for the protection of hydroxyl groups . This group was used to protect 4-fluorobenzyl alcohol in high yield . The Fsec group was stable under acidic conditions and could be cleaved under mild basic conditions .
Application in Carbohydrate Chemistry
The Fsec group has been used in carbohydrate chemistry, specifically in the synthesis of glycoconjugates . It was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .
Use in Solid-Phase Synthesis
The Fsec group has been applied in solid-phase synthesis, simplifying the synthesis process as only a filtration is applied after each reaction step . More thorough purification is not performed until the final target compound has been cleaved from the resin .
Triple-Acting PPARα, -γ, and -δ Agonist
A compound structurally similar to 2-[2-(4-Fluorophenyl)ethoxy]adenosine, namely 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, has been designed and synthesized as a triple-acting PPARα, -γ, and -δ agonist . This compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile with an EC50 of 0.029, 0.013, and 0.029 µM, respectively .
Synthesis of Oxazole Rings
The synthesis of oxazole rings is a key step in the synthetic route of the aforementioned PPARα, -γ, and -δ agonist . This process starts from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone to afford the target compound with an overall yield of 32% .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSIJUIBOTFHQ-LSCFUAHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)ethoxy]adenosine | |
Q & A
Q1: How selective is FPEA for A2 adenosine receptors compared to A1 receptors in vivo?
A1: The research by Barrett et al. [] demonstrates that FPEA exhibits significant selectivity for A2 adenosine receptors over A1 receptors in vivo. In their study using anesthetized, vagotomized rats, FPEA was found to be at least 200-fold more potent at activating A2 receptors (measured by hindquarter vasodilation) compared to A1 receptors (measured by bradycardia). [] This suggests that FPEA preferentially binds to and activates A2 receptors at much lower concentrations than those required to elicit a response from A1 receptors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1147112.png)


![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
